N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c1-15(2)6-5-11(16)14-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3,(H,14,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRNIHHPTVPGRO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)NC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)NC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide: Synthesis, Properties, and Potential Applications
Foreword: The Enigmatic Potential of a Fluorinated Enaminone
In the vast landscape of medicinal chemistry and materials science, the enaminone scaffold stands as a cornerstone of synthetic versatility and a harbinger of potent biological activity. Its inherent electronic delocalization and capacity for diverse chemical transformations have rendered it a privileged motif in the design of novel therapeutic agents and functional materials. This guide delves into the specific properties of a lesser-explored yet highly promising derivative: N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide .
The strategic incorporation of a 2,4-difluorophenyl moiety is not a trivial substitution. The unique electronic properties of fluorine—its high electronegativity and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When coupled with the reactive and versatile dimethylaminoacrylamide backbone, the resultant enaminone presents a compelling target for researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview, from its logical synthesis to its predicted physicochemical properties and potential applications. It is structured not as a rigid protocol, but as a guided exploration, fostering a deeper understanding of the causality behind the scientific assertions and methodologies presented.
Molecular Architecture and Design Rationale
The structure of this compound is a carefully considered amalgamation of three key functional components: the 2,4-difluorophenyl ring, the central acrylamide core, and the terminal dimethylamino group. Each contributes to the overall physicochemical and potential biological properties of the molecule.
Figure 1: Key functional moieties of the target molecule.
The difluorophenyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially increasing binding affinity to biological targets. The acrylamide functionality provides a reactive center for Michael additions, a common mechanism for covalent inhibitors in drug design. Finally, the dimethylamino group imparts basicity and can be crucial for solubility and receptor interactions.
Proposed Synthesis Workflow
While a dedicated synthetic protocol for this compound is not extensively reported in the literature, its synthesis can be reliably achieved through the established reaction of an active methylene compound with an aminomethylenating agent. The most logical and efficient pathway involves a two-step process starting from commercially available 2,4-difluoroaniline.
Figure 2: Proposed two-step synthesis of the target enaminone.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of N-(2,4-difluorophenyl)-2-chloroacetamide (Intermediate)
-
Reaction Setup: To a solution of 2,4-difluoroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Causality: Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion. The reaction is performed at 0 °C to control the exothermicity.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: The aqueous washes remove the pyridine hydrochloride salt and any unreacted starting materials, ensuring the purity of the intermediate.
-
-
Purification: Recrystallize the crude product from ethanol/water to yield the pure N-(2,4-difluorophenyl)-2-chloroacetamide.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: A solution of N-(2,4-difluorophenyl)-2-chloroacetamide (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in toluene is refluxed for 12-18 hours.
-
Causality: DMF-DMA serves as a potent aminomethylenating agent, reacting with the active methylene group of the chloroacetamide. The chloro-substituent is subsequently eliminated to form the acrylamide double bond. Toluene is a suitable high-boiling solvent for this transformation.
-
-
Reaction Monitoring: Monitor the formation of the enaminone product by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene and excess DMF-DMA.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the absence of published experimental data for this compound, the following properties are predicted based on the analysis of its structural components and data from analogous compounds.
General Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂F₂N₂O[1] |
| Molecular Weight | 226.22 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Spectroscopic Characterization (Predicted)
The spectroscopic signatures of this molecule are anticipated to be a composite of its constituent parts.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aromatic region due to fluorine-proton coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 8.0 - 7.0 | m | 3H | Ar-H | Aromatic protons of the difluorophenyl ring, showing complex splitting due to H-H and H-F coupling. |
| ~ 7.5 | d | 1H | =CH-N | Vinylic proton, expected to be a doublet due to coupling with the other vinylic proton. |
| ~ 5.7 | d | 1H | =CH-CO | Vinylic proton, appearing as a doublet. |
| ~ 3.0 | s | 6H | -N(CH₃)₂ | Two equivalent methyl groups of the dimethylamino moiety, appearing as a singlet. |
| ~ 9.5 | br s | 1H | -NH- | Amide proton, likely to be a broad singlet. |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR will be characterized by C-F coupling for the aromatic carbons.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 165 | C=O | Carbonyl carbon of the amide. |
| ~ 160 - 155 (dd) | C-F | Aromatic carbons directly attached to fluorine, showing large coupling constants. |
| ~ 145 | =CH-N | Vinylic carbon adjacent to the nitrogen. |
| ~ 130 - 110 (m) | Ar-C | Other aromatic carbons, showing smaller C-F couplings. |
| ~ 95 | =CH-CO | Vinylic carbon adjacent to the carbonyl. |
| ~ 40 | -N(CH₃)₂ | Methyl carbons of the dimethylamino group. |
3.2.3. FTIR Spectroscopy
The infrared spectrum will exhibit characteristic vibrational frequencies for the amide and enaminone functionalities.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 | N-H stretch | Amide |
| ~ 1650 | C=O stretch | Amide I band |
| ~ 1600 | C=C stretch | Vinylic |
| ~ 1550 | N-H bend | Amide II band |
| ~ 1250 | C-F stretch | Aryl-Fluorine |
3.2.4. Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 226 | [M]⁺ (Molecular Ion) |
| 182 | [M - N(CH₃)₂]⁺ |
| 129 | [C₆H₃F₂N]⁺ |
| 70 | [CH=CHN(CH₃)₂]⁺ |
Potential Applications and Future Directions
The unique structural features of this compound suggest its potential utility in several areas of research and development.
Medicinal Chemistry
-
Antimicrobial and Antifungal Agents: The presence of the N-(2,4-difluorophenyl) moiety is a common feature in a number of compounds with demonstrated antimicrobial and antifungal activity. It is plausible that the title compound could exhibit similar biological properties.
-
Kinase Inhibitors: The acrylamide group can act as a Michael acceptor, enabling covalent modification of cysteine residues in the active sites of certain kinases. This mechanism is a validated strategy in the development of targeted cancer therapies.
Materials Science
-
Functional Polymers: The acrylamide functionality allows for the incorporation of this molecule into polymer chains via free radical polymerization. The resulting polymers would possess the unique electronic and potentially bioactive properties of the difluorophenyl group.
Figure 3: Potential application areas for the target enaminone.
Conclusion and Outlook
This compound represents a molecule of significant synthetic interest with a high potential for applications in both medicinal chemistry and materials science. While direct experimental data on this compound is currently scarce, its properties can be reliably predicted based on well-understood chemical principles and the behavior of analogous structures. The synthetic pathway proposed herein is robust and based on established methodologies.
The true potential of this fluorinated enaminone will only be fully realized through its synthesis and subsequent empirical evaluation. This guide serves as a foundational document to inspire and direct such future research endeavors. The convergence of a metabolically stable aromatic system with a versatile reactive group makes this compound a compelling candidate for further investigation.
References
- This guide is a synthesis of established chemical principles and does not rely on a single primary source for the core directive.
Sources
The Enaminone Linchpin: 3-(Dimethylamino)acrylamides in Heterocyclic Drug Design
The following technical guide details the chemistry, synthesis, and application of 3-(dimethylamino)acrylamide derivatives (commonly referred to as
These moieties serve as "Linchpin Reagents" in medicinal chemistry—versatile electrophilic building blocks that allow the rapid construction of privileged heterocyclic scaffolds (pyrazoles, pyrimidines, pyridines) found in FDA-approved kinase inhibitors and GPCR ligands.
Executive Summary
In the high-throughput environment of modern drug discovery, 3-(dimethylamino)acrylamide derivatives represent a critical synthetic nexus. Chemically defined by a "push-pull" alkene system—where an electron-donating dimethylamino group is conjugated to an electron-withdrawing carbonyl or nitrile—these intermediates possess a tunable reactivity profile. They function primarily as 1,3-dielectrophiles , enabling the regioselective synthesis of nitrogenous heterocycles.
This guide analyzes the electronic structure of these derivatives, provides validated protocols for their generation via N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , and maps their transformation into bioactive scaffolds.
Chemical Nature: The "Push-Pull" System
The synthetic utility of 3-(dimethylamino)acrylamides stems from their unique electronic distribution. They are vinylogous amides/esters where the
Electronic Resonance & Reactivity
The dimethylamino group acts as a strong resonance donor (
-
Alpha-Carbon (
-C): Nucleophilic character (due to resonance). -
Beta-Carbon (
-C): Electrophilic center (site of nucleophilic attack). -
Dimethylamino Group: Excellent leaving group upon cyclization.
Visualization: The Reactivity Map
The following diagram illustrates the divergent synthesis pathways originating from the enaminone core.
Figure 1: Divergent synthesis pathways from the 3-(dimethylamino)acrylamide core. The moiety serves as a 3-carbon dielectrophile equivalent.
Synthesis of the Building Block
The gold standard for generating 3-(dimethylamino)acrylamides is the reaction of activated methylenes (ketones, amides, or nitriles) with DMF-DMA .
Mechanism: Condensation-Elimination
-
Deprotonation: The basicity of DMF-DMA (or added base) facilitates the formation of an enolate from the acetyl precursor.
-
Attack: The enolate attacks the electrophilic carbon of the acetal.
-
Elimination: Loss of two molecules of methanol generates the alkene double bond.
Optimized Protocol: Synthesis of Enaminones
Target: Conversion of an acetophenone derivative to 3-(dimethylamino)-1-arylprop-2-en-1-one.
| Parameter | Condition | Rationale |
| Reagent | DMF-DMA (1.1 - 1.5 equiv) | Slight excess drives the equilibrium forward as methanol is volatile. |
| Solvent | Toluene or DMF (Neat is possible) | High boiling point solvents allow removal of methanol (byproduct). |
| Temperature | 80°C – 110°C (Reflux) | Required to eliminate methanol and form the double bond. |
| Time | 3 – 12 Hours | Reaction progress monitored by TLC (disappearance of starting ketone). |
| Workup | Concentration in vacuo | The product is often a stable solid/oil; excess DMF-DMA is volatile. |
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a condenser, dissolve 10 mmol of the acetyl-aromatic substrate in 15 mL of Toluene.
-
Add: Add 12-15 mmol of DMF-DMA via syringe.
-
Reflux: Heat the mixture to reflux (approx. 110°C). If possible, use a Dean-Stark trap or open system with a drying tube to facilitate methanol removal.
-
Monitor: Check LC-MS for the appearance of the [M+H]+ peak corresponding to Product = Substrate + 55 Da (Introduction of =CH-NMe2 group, loss of 2H and O? No, net addition of C3H5N minus H2... Net mass change calculation: Acetyl (-COCH3) -> Enaminone (-COCH=CHNMe2). Mass diff: +69 (C3H5N) - 14 (CH2) = +55).
-
Isolate: Upon completion, remove solvent under reduced pressure. The residue is typically pure enough for the next cyclization step. Recrystallize from Ethanol/Hexane if necessary.
Application: Heterocycle Construction
The primary value of 3-(dimethylamino)acrylamides in drug discovery is their role as precursors to privileged structures .
A. Pyrazoles (Kinase Inhibitor Scaffold)
Many kinase inhibitors (e.g., Ruxolitinib, Celecoxib analogs) utilize the pyrazole ring to form hydrogen bonds with the ATP-binding hinge region.
-
Reagent: Hydrazine hydrate or substituted hydrazines (R-NH-NH2).
-
Regioselectivity: Reaction with substituted hydrazines often yields a mixture of regioisomers (1,5- vs 1,3-substituted pyrazoles). The 3-(dimethylamino)acrylamide tends to favor the formation of 1-aryl-5-substituted pyrazoles when reacting with aryl hydrazines due to the initial attack of the more nucleophilic hydrazine nitrogen on the
-carbon.
B. Pyrimidines (Nucleoside Analogs & Kinase Inhibitors)
-
Reagent: Guanidine (for 2-aminopyrimidines) or Amidines.
-
Mechanism: The amidine nitrogen attacks the
-carbon (Michael addition), followed by intramolecular cyclization displacing the dimethylamine and dehydration. -
Relevance: 2-aminopyrimidines are a dominant scaffold in CDK, JAK, and EGFR inhibitors.
C. 3-Cyano-Pyridines (GABA Modulators)
Using 3-(dimethylamino)-2-acrylonitrile derivatives allows for the synthesis of functionalized pyridines and fused ring systems like quinolines.
Visualization: Mechanism of Pyrimidine Synthesis
The following diagram details the electron flow during the conversion of the enaminone to a pyrimidine, a critical workflow in medicinal chemistry.
Figure 2: Mechanistic pathway for the synthesis of pyrimidines from enaminone precursors.
Nuance: Covalent Warheads vs. Intermediates
It is vital for drug developers to distinguish between the enaminone intermediate and dimethylamino-functionalized acrylamide warheads .
-
The Intermediate (Topic of this guide): The dimethylamino group is a leaving group. It is transient and does not appear in the final drug molecule.
-
The Warhead (e.g., Afatinib): Some covalent drugs contain a 4-(dimethylamino)but-2-enamide tail. Here, the dimethylamino group is retained to improve solubility and act as an intramolecular base to catalyze the reaction with Cysteine-797 (in EGFR).
-
Note: While chemically related, the "3-(dimethylamino)acrylamide" discussed here is almost exclusively a synthetic precursor because the C-N bond at the 3-position is labile to hydrolysis and substitution.
-
References
-
Enaminones as Building Blocks in Drug Development. ResearchGate. A comprehensive review of the enaminone scaffold as a pharmacophore and intermediate.
-
Microwave Assisted Synthesis of 1-Aryl-3-dimethylaminoprop-2-enones. ResearchGate. Details the reaction of DMF-DMA with acetyl groups.
-
Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide. Arkivoc. Specific protocol for converting acrylamide derivatives into pyrimidines and isoxazoles.
-
Covalent Modifiers: Reactivity of Acrylamides. PubMed Central. Discusses the kinetic parameters of acrylamide warheads in drug design.
-
Base-Assisted Mechanism of Acrylamide Reactions with Cysteines. bioRxiv. Elucidates the role of the dimethylamino group in covalent inhibitors like Afatinib.[1][2]
Sources
- 1. Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR | bioRxiv [biorxiv.org]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidines using N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrimidines and a Novel Synthetic Approach
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The strategic incorporation of fluorine atoms into these heterocyclic systems can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Consequently, the development of efficient and versatile methods for the synthesis of fluorinated pyrimidine derivatives is of paramount importance in modern drug discovery.
These application notes describe a robust protocol for the synthesis of a 2-amino-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide derivative, leveraging the unique reactivity of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide as a versatile C3 synthon. This enaminone-like building block offers a streamlined approach to constructing the pyrimidine core through a cyclocondensation reaction with a suitable binucleophile, such as guanidine. The dimethylamino group serves as an excellent leaving group, facilitating the ring-closing cascade under mild conditions. This methodology provides a valuable tool for medicinal chemists and process development scientists seeking to generate libraries of novel fluorinated pyrimidines for biological screening and lead optimization.
Reaction Principle and Mechanism
The synthesis proceeds via a cyclocondensation reaction between this compound and guanidine. The underlying mechanism is a sequence of nucleophilic attack, intramolecular cyclization, and elimination steps.
-
Michael Addition: The reaction is initiated by a Michael-type addition of one of the amino groups of guanidine to the electron-deficient β-carbon of the acrylamide. This step is facilitated by a base, which deprotonates the guanidine, increasing its nucleophilicity.
-
Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular nucleophilic attack from the second amino group of the guanidine moiety onto the amide carbonyl carbon. This results in the formation of a six-membered cyclic intermediate.
-
Elimination Cascade: The tetrahedral intermediate collapses, leading to the elimination of the dimethylamino group. Subsequent tautomerization and dehydration (loss of a water molecule) result in the formation of the aromatic pyrimidine ring.
This reaction pathway highlights the utility of the 3-(dimethylamino)acrylamide moiety as a masked 1,3-dielectrophile, enabling a convergent and efficient assembly of the pyrimidine core.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for pyrimidine synthesis.
Experimental Protocol
This protocol provides a representative procedure for the synthesis of 2-amino-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide. Researchers should adapt this protocol based on the specific reactivity of their substrates and analytical findings.
Materials and Equipment
-
Reagents:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., potassium carbonate)
-
Anhydrous ethanol
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material (approximately 10-20 mL per gram of acrylamide).
-
To this solution, add guanidine hydrochloride (1.2 eq).
-
Finally, add sodium ethoxide (2.5 eq) portion-wise. Caution: Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere if possible.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add deionized water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
-
For column chromatography, select an appropriate eluent system based on TLC analysis to effectively separate the product from any impurities.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
IR Spectroscopy: To identify key functional groups.
-
Melting Point: To assess purity.
-
-
Data Summary Table
| Parameter | Recommended Value/Condition | Notes |
| Stoichiometry | ||
| This compound | 1.0 eq | Limiting reagent |
| Guanidine Hydrochloride | 1.2 eq | Slight excess to drive the reaction |
| Base (Sodium Ethoxide) | 2.5 eq | To neutralize the hydrochloride and catalyze the reaction |
| Reaction Conditions | ||
| Solvent | Anhydrous Ethanol | A polar protic solvent is suitable for this reaction |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization and elimination |
| Reaction Time | 4 - 8 hours | Monitor by TLC |
| Purification | ||
| Method | Recrystallization or Column Chromatography | Choice depends on the purity of the crude product |
| Expected Yield | 60-80% | Yields may vary based on scale and purity |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
This compound: The toxicological properties have not been fully investigated. Handle with care. Acrylamide and its derivatives are known to be toxic and potential carcinogens.[1][4] Avoid inhalation, ingestion, and skin contact.
-
Sodium Ethoxide: A corrosive and flammable solid. Reacts violently with water. Handle in a dry, inert atmosphere.
-
Guanidine Hydrochloride: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | * Inactive reagents (e.g., moisture in the base or solvent).* Insufficient heating or reaction time. | * Use freshly opened or properly stored anhydrous reagents.* Ensure the reaction is maintained at the correct reflux temperature and monitor until completion by TLC. |
| Formation of Multiple Products | * Side reactions due to incorrect stoichiometry or temperature.* Decomposition of starting material or product. | * Carefully control the stoichiometry of the reagents.* Avoid excessive heating. |
| Difficult Purification | * Product and impurities have similar polarities. | * Optimize the solvent system for recrystallization or column chromatography. Consider using a different stationary phase for chromatography if necessary. |
Visualization of the Experimental Workflow
Caption: General experimental workflow for pyrimidine synthesis.
References
-
Synthesis of pyrimidine compounds using dimethylamino imine derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Chemsrc. (2026, February 3). N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved February 15, 2026, from [Link]
- Al-Zaydi, K. M. (2008).
-
Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved February 15, 2026, from [Link]
- Saragatsis, M., & Pontiki, E. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies.
- European Patent Office. (2013, November 6).
-
New Jersey Department of Health. (n.d.). Acrylamide - Hazardous Substance Fact Sheet. Retrieved February 15, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved February 15, 2026, from [Link]
Sources
Application Note: Optimization of 2-Aminopyrimidine Synthesis via Enaminone-Guanidine Cyclocondensation
Abstract
This application note details the optimized protocols for the synthesis of 2-aminopyrimidines via the cyclocondensation of
Introduction & Mechanistic Rationale
The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, serving as the core pharmacophore in blockbuster drugs like Imatinib (Gleevec) and Rosuvastatin (Crestor). The most efficient synthetic route involves the reaction of
The "Exchange" Mechanism
While often termed a "condensation," the reaction is mechanistically a cascade sequence initiated by a transamination-like exchange.
-
Nucleophilic Attack: The free base of guanidine attacks the
-carbon of the enaminone (Michael-type addition) or the carbonyl carbon, depending on hard/soft acid-base matching. -
Amine Exchange (Elimination): The dimethylamine group is eliminated, forming a linear guanidinyl-enone intermediate.
-
Cyclization: The second nitrogen of the guanidine moiety attacks the carbonyl, followed by dehydration to aromatize the pyrimidine ring.
Mechanistic Pathway
The following diagram illustrates the stepwise conversion, highlighting the critical intermediate where the "exchange" occurs.
Figure 1: Mechanistic cascade of the enaminone-guanidine exchange and cyclization.
Critical Reaction Parameters
Success depends on balancing the basicity of the medium with the solubility of the guanidine salt (usually supplied as HCl or Nitrate).
Table 1: Comparative Reaction Conditions
| Parameter | Method A: Conventional | Method B: Microwave (MW) | Method C: Green/Aqueous |
| Solvent | Ethanol or n-Butanol | Ethanol, DMF, or Solvent-free | Water or Water/PEG-400 |
| Base | NaOEt, NaOH, KOH | NaOH or None (Autocatalytic) | |
| Temp | Reflux ( | ||
| Time | 6 - 24 Hours | 5 - 20 Minutes | 1 - 4 Hours |
| Yield | 65 - 85% | 85 - 95% | 70 - 90% |
| Scalability | High (Gram to Kilo) | Low (Milligram to Gram) | Medium |
Expert Insight:
-
Base Selection: Guanidine is typically supplied as a salt (HCl, Nitrate, Carbonate). You must liberate the free base in situ. For Method A, Sodium Ethoxide (NaOEt) is preferred to prevent hydrolysis of the enaminone.
-
Solvent Effects: Polar protic solvents (EtOH) stabilize the transition state. However, in Method B (MW), polar aprotic solvents (DMF) or solvent-free conditions absorb microwave energy more efficiently, driving the reaction faster.
Experimental Protocols
Protocol A: High-Throughput Microwave Synthesis (Recommended for Library Generation)
Target Audience: Medicinal Chemists requiring rapid analog generation.
Materials:
-
Substituted Enaminone (1.0 equiv)
-
Guanidine Hydrochloride (1.5 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Absolute Ethanol (2-3 mL per mmol)
-
Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)
Step-by-Step Procedure:
-
Charge: In a 5 mL microwave process vial, add the enaminone (0.5 mmol), Guanidine HCl (0.75 mmol, 72 mg), and anhydrous
(1.0 mmol, 138 mg). -
Solvate: Add 1.5 mL of absolute ethanol. Add a magnetic stir bar. Cap the vial with a crimp top containing a PTFE septum.
-
Irradiate: Program the microwave reactor:
-
Temperature:
C -
Hold Time: 10 minutes
-
Pressure Limit: 15 bar
-
Pre-stirring: 30 seconds
-
-
Workup: Cool the vial to room temperature using the reactor's compressed air jet.
-
Isolation:
-
Option 1 (Precipitation): Pour the mixture into 10 mL of ice-cold water. The 2-aminopyrimidine often precipitates. Filter and wash with cold water.
-
Option 2 (Extraction): If no precipitate forms, remove ethanol in vacuo, dilute with EtOAc, wash with brine, dry over
, and concentrate.
-
Validation Point:
-
TLC: Check for the disappearance of the enaminone (usually UV active, lower polarity than product).
-
NMR: Look for the loss of the dimethylamino singlet (
2.8–3.2 ppm) and the appearance of the pyrimidine aromatic proton ( 8.0–8.5 ppm).
Protocol B: Scalable Green Synthesis (Water-Mediated)
Target Audience: Process Chemists looking for environmentally benign routes.
Materials:
-
Substituted Enaminone (10 mmol)
-
Guanidine Carbonate (6 mmol) (Note: Using carbonate salt avoids adding extra inorganic base)
-
Solvent: Deionized Water (20 mL)
Step-by-Step Procedure:
-
Suspension: In a 50 mL round-bottom flask, suspend the enaminone (10 mmol) and Guanidine Carbonate (6 mmol) in water (20 mL).
-
Reflux: Heat the heterogeneous mixture to reflux (
C). The mixture may become homogeneous as the reaction proceeds and temperature rises. -
Monitor: Stir at reflux for 2–4 hours.
-
Crystallization: Remove the heat source and allow the reaction to cool slowly to room temperature, then to
C in an ice bath. -
Filtration: The product typically crystallizes out of the aqueous phase. Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at
C.
Why this works: Water acts as a dual activator. It promotes the proton transfer steps required for the elimination of dimethylamine and utilizes the hydrophobic effect to accelerate the aggregation of the organic reactants.
Workflow & Troubleshooting Guide
The following decision tree assists in troubleshooting low yields or impure products.
Figure 2: Troubleshooting workflow for enaminone-guanidine cyclization.
References
-
Fischer, H. et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones.[1][2] RSC Advances.[3] [Link]
-
Nagarajan, S. et al. (2014).[4] An eco-friendly and water mediated product selective synthesis of 2-aminopyrimidines.[5][4] Bioorganic & Medicinal Chemistry Letters. [Link]
-
Agrawal, N. et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles (and pyrimidine intermediates).[6] Molecular Diversity. [Link]
-
Beilstein Journals. (2025). General method for the synthesis of enaminones via photocatalysis (and subsequent heterocyclization). Beilstein J. Org. Chem. [Link]
Sources
- 1. Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(2,4-difluorophenyl) Enaminones
Case ID: ENAM-24DF-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Critical Stability Notice
Welcome to the Technical Guide. You are likely working with a scaffold synthesized via the condensation of a 1,3-dicarbonyl (or dimethylformamide-dimethylacetal adduct) with 2,4-difluoroaniline.
Before proceeding, you must understand the hydrolytic instability of this class. The enaminone linkage (
Core Constraint: Standard acidic silica gel chromatography frequently decomposes these compounds. Avoid untreated silica.
Primary Workflow: Purification Decision Tree
The following logic gate determines your purification strategy based on crude purity and physical state.
Figure 1: Decision logic for isolating N-(2,4-difluorophenyl) enaminones. Note that oils often require chromatography, while solids should be recrystallized to avoid hydrolysis risks.
Protocol A: Recrystallization (The "Golden Standard")
Recrystallization is superior to chromatography for enaminones because it avoids solid-phase surface acidity. The 2,4-difluorophenyl moiety increases lipophilicity compared to non-fluorinated analogs, often making Ethanol (EtOH) the ideal solvent.
Solvent Selection Table
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best balance.[1] Dissolves product at reflux; poor solubility at RT due to fluorinated ring. |
| EtOH / Water (9:1) | High | Use if the product is too soluble in pure EtOH. Water acts as an anti-solvent. |
| Hexane / Acetone | Medium | Good for washing. Acetone dissolves; Hexane precipitates. Risk of "oiling out."[2][3] |
| Diethyl Ether | Low | Generally too soluble. Use only for trituration (washing) of the crude solid. |
Step-by-Step Procedure
-
Dissolution: Place the crude solid in a flask. Add minimum boiling Ethanol. If the solid does not dissolve instantly, add solvent dropwise while refluxing until clear.
-
Hot Filtration (Optional): If insoluble black specks (polymerized aniline) remain, filter rapidly through a pre-warmed glass frit.
-
Cooling: Allow the flask to cool to room temperature slowly.
-
Technical Note: Rapid cooling traps the 2,4-difluoroaniline impurity inside the crystal lattice.
-
-
Crystallization: If no crystals form, scratch the glass or add a "seed" crystal.
-
Collection: Filter the crystals.
-
The Critical Wash: Wash the filter cake with cold Hexane or cold Diethyl Ether .
-
Why? The 2,4-difluoroaniline impurity is highly soluble in ether/hexane, whereas the crystalline enaminone is not. This wash step is often more effective than the recrystallization itself for removing the amine.
-
Protocol B: Chromatography (The "Rescue" Method)
Use this only if the compound oils out or contains impurities with similar solubility profiles.
The Problem: Commercial silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the hydrolysis of the enamine
Method: Triethylamine (TEA) Passivation
-
Slurry Preparation: Prepare your silica slurry using Hexane/Ethyl Acetate (or your eluent choice).
-
Passivation: Add 1% v/v Triethylamine (Et3N) to the slurry solvent.
-
Packing: Pour the column. Flush with 2 column volumes of mobile phase containing 1% Et3N.
-
Elution: Run your column using your standard gradient (e.g., Hexane:EtOAc). You can usually stop adding Et3N to the mobile phase once the sample is loaded, but keeping 0.5% is safer.
Troubleshooting & FAQs
Q1: My NMR shows a double set of peaks. Is my product impure?
Likely No. Enaminones exist in a dynamic equilibrium between
-
The Z-isomer: Usually the major species due to an intramolecular Hydrogen bond between the N-H and the Carbonyl Oxygen (
). -
The E-isomer: Often appears as a minor set of peaks.
-
Verification: Run the NMR in DMSO-
. If the ratio changes over time or with temperature, it is isomerization, not impurity.
Q2: How do I remove residual 2,4-difluoroaniline?
This is the most persistent impurity.
-
Do NOT: Do not wash with strong acid (1M HCl). It will hydrolyze your product.
-
Do: Recrystallize from Ethanol, then wash the solid cake with Pentane or Hexane . The aniline is an oil at room temperature (or low melting solid) and is very soluble in alkanes; the fluorinated enaminone is much less soluble.
Q3: My product turned from yellow to orange/brown on the column.
Diagnosis: Decomposition.
-
Cause: Hydrolysis on acidic silica generated free aniline (which oxidizes/darkens).
-
Fix: You failed to neutralize the silica. Repeat the synthesis and use Protocol B (TEA Passivation) or switch to Neutral Alumina stationary phase.
Mechanism of Failure (Why Silica Fails)
Understanding the failure mode ensures you adhere to the protocols.
Figure 2: Mechanism of enaminone decomposition on acidic stationary phases.
References
-
Lue, P., et al. (2021). "Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones." Beilstein Journal of Organic Chemistry. Link
-
Biotage Application Note. (2023). "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Base. Link
-
Olyaei, A., et al. (2021). "Green synthesis of new lawsone enaminones and their Z/E isomerization." RSC Advances. Link
-
University of Rochester. (2023). "Solvents for Recrystallization: Tips and Tricks." Department of Chemistry. Link
-
BenchChem. (2025). "Spectroscopic Analysis of Enaminone Isomers: A Technical Guide." BenchChem Technical Library. Link
Sources
- 1. Enaminone synthesis by amination [organic-chemistry.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide
[1]
CAS: 320417-97-8 | Molecular Formula: C₁₁H₁₂F₂N₂O | MW: 226.22 g/mol Role: Key Enaminone Intermediate for Pyrazole-based Kinase Inhibitors (e.g., PI3K, RET pathways).[1]
Introduction: The "Solubility vs. Stability" Paradox
Welcome to the technical guide for N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide . If you are accessing this page, you are likely encountering a common bottleneck: this intermediate is a hydrophobic enaminone . It exhibits poor aqueous solubility due to the difluorophenyl ring, yet it is chemically sensitive to the very conditions (acidic/aqueous) that might otherwise help solubilize amides.
This guide treats the molecule not just as a powder, but as a reactive species. The 3-(dimethylamino)propenone moiety is a "push-pull" alkene—stable enough to isolate, but reactive enough to hydrolyze if mishandled.[1]
Part 1: Solubility & Solvent Selection
Quick Reference: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Best for extraction and initial dissolution.[1] |
| Polar Aprotic | DMSO, DMF | High | Ideal for stock solutions (100 mM+) and biological assays. |
| Polar Protic | Ethanol, Methanol | Moderate | Critical: Soluble with heat ( |
| Ethers | THF, 2-MeTHF | Good | Good alternative to DCM; easier to dry.[1] |
| Aqueous | Water, PBS | Poor (Insoluble) | WARNING: Causes hydrolysis over time. Avoid. |
| Non-Polar | Hexanes, Heptane | Insoluble | Used as an anti-solvent to precipitate the product. |
Troubleshooting Q&A: Dissolution Issues
Q: I am trying to dissolve the compound in Ethanol for a reaction with hydrazine, but it remains a suspension. Should I add acid to dissolve it? A: NO.
-
The Science: Adding acid protonates the enamine nitrogen, destroying the conjugation that stabilizes the molecule. This accelerates hydrolysis, converting your starting material back into N-(2,4-difluorophenyl)acetamide and destroying the reactive acrylamide handle.[1]
-
The Fix: Proceed with the reaction as a heterogeneous suspension . As the hydrazine reacts with the dissolved fraction of the enaminone, Le Chatelier’s principle will drive more solid into solution. Ensure vigorous stirring.
Q: My stock solution in DMSO turned from yellow to colorless overnight. Is it still good? A: Likely degraded. [1]
-
The Science: The "enaminone" chromophore (N-C=C-C=O) is responsible for the characteristic yellow/orange color. A loss of color usually indicates the cleavage of the dimethylamino group (hydrolysis) or saturation of the double bond.
-
The Fix: Check LCMS immediately. If the mass corresponds to the acetamide (loss of ~53 Da vs. parent), discard the stock. Always store DMSO stocks at -20°C and ensure the DMSO is anhydrous.[1]
Part 2: Reaction Workflow (The Cyclization Step)
This intermediate is most commonly reacted with hydrazines to form pyrazoles or amidines to form pyrimidines .[1]
Workflow Visualization
Figure 1: Standard reaction workflow for pyrazole synthesis from enaminone precursors.
Critical Protocol: Minimizing "Oiling Out"
Users often report the product coming out as a sticky gum rather than a solid.[1]
-
Temperature Control: Do not crash-cool the reaction from reflux to
. Cool slowly to room temperature first. -
Seeding: Retain a small amount of crude solid from a previous batch to seed the solution at
. -
Solvent Switch: If using Ethanol, adding a small amount of water (10% v/v) after the reaction is complete can help precipitate the pyrazole product cleanly, but only after the starting material is fully consumed.
Part 3: Stability & Storage Guide
The Hydrolysis Trap
The dimethylamino group is a "leaving group equivalent."[1] In the presence of water and trace acid, the following degradation pathway occurs:
Figure 2: Hydrolytic degradation pathway.[1] Note that the difluorophenyl ring remains intact, but the reactive 'tail' is lost.
Storage Best Practices
-
Solid State: Store at
or under Argon/Nitrogen. The solid is relatively stable if kept dry.[1] -
In Solution: Use immediately. Do not store in protic solvents (MeOH/EtOH) for >24 hours at room temperature.
-
LCMS Analysis: When analyzing purity, use a neutral or basic mobile phase (e.g., Ammonium Bicarbonate) if possible. Strong acidic modifiers (0.1% TFA) in the HPLC lines can sometimes cause on-column degradation if the run time is long.[1]
References
-
Chemical Structure & Properties: this compound. CAS 320417-97-8.[1][2] PubChem Compound Summary. Link
-
Synthesis Application (Leniolisib/Pralsetinib Precursors): Hoegenauer, K., et al. (2016). "Discovery of CDZ173 (Leniolisib), a Potent, Selective, and Orally Available PI3Kδ Inhibitor." ACS Medicinal Chemistry Letters, 7(8), 762–767. (Describes the use of enaminones in quinazoline/pyrimidine synthesis). Link[1]
-
Enaminone Chemistry: Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480. (Authoritative review on the reactivity and solubility profiles of dimethylamino-enaminones). Link[1]
-
Patent Literature: Blueprint Medicines Corp. (2017).[1] "Inhibitors of RET Kinase."[1][3] WO2017011776.[1] (Describes solvent systems for similar acrylamide intermediates). Link
Technical Support Center: Purification of Acrylamide Derivatives
Topic: Removal of Unreacted DMF-DMA (N,N-Dimethylformamide dimethyl acetal)
To: Research Scientists & Process Chemists From: Senior Application Scientist, Purification Division Subject: Troubleshooting Guide: Efficient Removal of DMF-DMA from Acrylamide Targets
Executive Summary
You are likely facing this issue because DMF-DMA (bp. 102–104 °C) has a boiling point similar to water and adheres stubbornly to polar products. Furthermore, direct rotary evaporation often requires temperatures that trigger thermal polymerization of your acrylamide product.
The Solution: Do not attempt to distill DMF-DMA directly. Instead, exploit its chemical instability. DMF-DMA hydrolyzes rapidly in water to form DMF and Methanol . The strategy is to induce this hydrolysis and then remove the resulting DMF using a specific Lithium Chloride (LiCl) extraction protocol.
Module 1: The Chemical Strategy (The "Why")
To solve this, we must look at the reaction kinetics. You are not removing DMF-DMA; you are converting it into something removable.
The Hydrolysis Reaction:
-
DMF-DMA: Lipophilic enough to stick in organic layers.
-
DMF: Highly water-soluble, but partitions into organic solvents (DCM/EtOAc) unless "salted out."
-
Methanol: Easily removed via evaporation or water wash.[1][2]
The Acrylamide Risk Factor: Acrylamides are prone to radical polymerization (triggered by heat/light) and Michael addition (triggered by strong bases). Therefore, your purification must occur at <40 °C and near neutral pH .
Module 2: The "Gold Standard" Protocol (Aqueous Workup)
Applicability: Use this if your acrylamide product is soluble in organic solvents (EtOAc, DCM, Et2O) and insoluble in water.
The Protocol
-
Quench & Hydrolyze:
-
Phase Separation:
-
Extract the product into an organic solvent (Ethyl Acetate is preferred over DCM for DMF removal, as DMF partitions less into EtOAc).
-
-
The LiCl Wash (The Critical Step):
-
Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) or Saturated LiCl.
-
Why? DMF is miscible with water but can hide in the organic layer. LiCl increases the ionic strength of the aqueous phase, "salting out" the organic product while forcing the polar DMF into the aqueous phase (The "Salting In" effect for DMF in water).
-
-
Final Polish:
-
Wash once with brine (saturated NaCl) to remove residual lithium.
-
Dry over
(Sodium Sulfate) and concentrate at <35 °C .
-
Visual Workflow: Aqueous Removal Strategy
Caption: Figure 1. The LiCl wash protocol exploits the high polarity of DMF to force it into the aqueous phase, preventing it from co-eluting with the product.
Module 3: Troubleshooting & FAQs
Q1: My product is water-soluble. I cannot use the LiCl wash. What now?
A: This is the most difficult scenario. If you cannot wash with water, you must rely on azeotropic distillation , but you must protect the acrylamide from heat.
-
The Azeotrope Method: Add Heptane or Toluene (2x volume) to your crude oil and rotovap. DMF forms an azeotrope with these solvents, helping drag it out at lower temperatures.
-
The "Freeze" Method: If your product is solid, dissolve the crude in a minimal amount of MeOH/DCM and precipitate it by adding cold Diethyl Ether or Hexanes. DMF-DMA and DMF usually stay in the mother liquor.
-
Lyophilization: If the product is stable in water, dissolve in water (hydrolyzing the DMF-DMA) and freeze-dry. DMF is removed during lyophilization (vapor pressure ~3.5 hPa at 20°C).
Q2: I see "gels" forming during evaporation. What is happening?
A: Your acrylamide is polymerizing.[4]
-
Cause: Overheating (>40°C) or concentration effects increasing radical collisions.
-
Fix: Add a radical inhibitor like MEHQ (4-methoxyphenol) or BHT (100–200 ppm) to your flask before evaporation.
-
Note: Keep the flask covered with aluminum foil if your fume hood has bright fluorescent lights; acrylamides can be photo-sensitive.
Q3: Can I use Silica Gel Chromatography?
A: Yes, but with a caveat.
-
The Good: Silica is slightly acidic. It will hydrolyze any remaining DMF-DMA on the column.
-
The Bad: DMF (the hydrolysis product) is very polar and "streaks" on silica, potentially co-eluting with polar acrylamides.
-
The Fix: If you must column, use a gradient of DCM:MeOH. DMF usually elutes later than most acrylamides.
Module 4: Comparative Data
Table 1: Efficiency of Removal Methods
| Method | Removal Efficiency | Acrylamide Safety | Notes |
| High Vacuum (<1 mbar) | Medium | Low | Risk of polymerization due to time/heat; DMF is hard to pump off completely. |
| Aqueous LiCl Wash | High | High | Best method. Keeps temp low; chemically removes DMF. |
| Azeotrope (Toluene) | Medium | Medium | Requires multiple cycles; Toluene removal requires heat. |
| Lyophilization | High | High | Best for water-soluble products; time-consuming. |
Module 5: Decision Matrix
Use this logic flow to determine your exact experimental setup.
Caption: Figure 2. Decision matrix for selecting the purification route based on product solubility.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.
-
Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. "Safe and Convenient Procedure for Solvent Purification." Organometallics1996 , 15, 1518–1520.
- Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann: Oxford, 2009. (Standard reference for LiCl wash technique).
-
BenchChem Technical Support. "How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer."
Sources
Technical Support Center: Recrystallization of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide
Welcome to the technical support center for the purification of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific active pharmaceutical ingredient (API) intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into solvent selection, troubleshooting common issues, and understanding the physicochemical principles that govern a successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for this compound must satisfy several key criteria.[1][2][3] The primary principle is that the compound should be highly soluble in the solvent at elevated temperatures but sparingly soluble or insoluble at low temperatures.[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[4][5]
Other critical characteristics include:
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[1]
-
Chemical Inertness: The solvent must not react with the target compound.[2]
-
Volatility: The solvent should have a boiling point that is low enough to be easily removed from the final crystals during drying but high enough to provide a significant temperature gradient for recrystallization.[4]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[2]
Q2: Based on the structure of this compound, what solvents should I screen first?
The molecular structure provides critical clues for initial solvent screening. The molecule possesses both polar (dimethylamino group, acrylamide core) and non-polar (difluorophenyl ring) characteristics. This suggests that solvents of intermediate polarity, or a mixed-solvent system, will likely be most effective.
A logical screening progression would be:
-
Polar Protic Solvents: Start with lower alcohols like ethanol, methanol, or isopropanol. Acrylamide and its derivatives often show good solubility in these solvents.[6][7]
-
Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile are excellent candidates. They can dissolve a wide range of organic compounds.[8][9]
-
Non-Polar Solvents: Toluene or heptane are unlikely to be good single solvents but are excellent candidates for use as an "anti-solvent" in a mixed-solvent system.[4][10]
-
Mixed-Solvent Systems: A highly effective approach when no single solvent is ideal is to use a solvent pair.[1][4] The compound is dissolved in a minimum amount of a hot "good" solvent (e.g., ethanol) in which it is highly soluble, followed by the dropwise addition of a "bad" or "anti-solvent" (e.g., water or hexane) in which it is poorly soluble, until turbidity is observed.[2][10]
Solvent Selection Workflow & Data
The process of identifying the optimal solvent is systematic. The following workflow and data table provide a structured approach to your screening experiments.
Solvent Selection Decision Workflow
Caption: A decision tree for systematically screening single solvents for recrystallization.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Suitability |
| Water | 100 | 10.2 | Potential anti-solvent. Compound may have low water solubility due to the aromatic rings. |
| Ethanol | 78 | 4.3 | Good starting point. Often effective for compounds with mixed polarity.[6] |
| Methanol | 65 | 5.1 | Similar to ethanol, but more volatile. Good for initial screening.[7] |
| Isopropanol (IPA) | 82 | 3.9 | Less polar than ethanol; may offer a better solubility gradient. |
| Ethyl Acetate | 77 | 4.4 | Good solvent for moderately polar compounds.[8] |
| Acetone | 56 | 5.1 | Strong, polar aprotic solvent. May be too effective, leading to low recovery.[9] |
| Acetonitrile | 82 | 5.8 | Useful polar aprotic solvent, often used in purification. |
| Toluene | 111 | 2.4 | Good non-polar option. Likely an anti-solvent or part of a pair. |
| Heptane/Hexane | 98 / 69 | 0.1 | Very non-polar. Excellent anti-solvents to induce precipitation from a more polar solution.[9] |
Troubleshooting Guide
Even with a suitable solvent, challenges can arise. This section addresses the most common problems and provides systematic solutions.
Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system. It can also happen if the cooling is too rapid or if the impurity level is very high.[11]
-
Troubleshooting Protocol:
-
Re-heat the Solution: Warm the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount (5-10% more) of the hot solvent to decrease the saturation level slightly.[11][12]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed on an insulated surface (like a cork ring or folded paper towel) before moving to an ice bath. Slow cooling is critical for the formation of an ordered crystal lattice.[3][12]
-
Consider a Different Solvent: If oiling persists, the boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.
-
Problem 2: No Crystal Formation - The solution remains clear even after cooling.
-
Causality: This is one of the most common issues and typically points to one of two causes: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.[11]
-
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[11][13][14]
-
Seeding: If available, add a single, tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for crystal growth.[5][10][14]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[11][12] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow it to cool again slowly.
-
Add an Anti-solvent: If using a single-solvent system, you can carefully add a miscible anti-solvent dropwise to the cooled solution until persistent cloudiness appears, then warm slightly to clarify and cool again.
-
Problem 3: Poor Recovery / Low Yield
-
Causality: A low yield indicates that a significant amount of the desired compound remained dissolved in the mother liquor.[4][12] This is often due to using an excessive amount of solvent or not cooling the solution to a low enough temperature.
-
Troubleshooting Protocol:
-
Minimize Hot Solvent: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions.[3][4]
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[13]
-
Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate it by boiling off about half the solvent and cool again. This may yield a second, slightly less pure, crop of crystals which can be collected and assessed separately.
-
Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[4]
-
Experimental Protocol: A General Methodology
This protocol provides a robust starting point for developing a specific recrystallization procedure for this compound.
Step-by-Step Recrystallization Workflow
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[4]
-
Add a magnetic stir bar or a boiling chip.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent just until the solid completely dissolves.[3][4]
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed while the solution is hot to prevent premature crystallization of the product.
-
Pre-heat a funnel and a clean receiving flask.
-
Quickly filter the hot solution through a fluted filter paper. If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.[14]
-
-
Crystallization:
-
Collection and Washing:
-
Drying:
-
Press the crystals as dry as possible on the filter paper with a clean stopper or spatula.
-
Transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.
-
Recrystallization Process Diagram
Caption: The seven key stages of a standard laboratory recrystallization procedure.
References
-
Solvent Choice. University of York, Department of Chemistry. [Link]
-
Solvent Selection and Recrystallization Guide. Scribd. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. Columbia University, Department of Chemistry. [Link]
-
Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
- Purification of acrylamide.
-
Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]
-
Lab Procedure: Recrystallization. LabXchange. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Organic Solvents: Complete Guide, Industrial Uses & Safety. DC Fine Chemicals. [Link]
-
What is the most polar solvent usable in silica gel chromatography? ResearchGate. [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? Biotage. [Link]
-
Recrystallization. ResearchGate. [Link]
-
Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization and Melting Point Analysis. YouTube. [Link]
-
Polarity of Solvents. [Link]
-
Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI. [Link]
-
Physical and Chemical Properties of Acrylamide. National Center for Biotechnology Information. [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. mt.com [mt.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. LabXchange [labxchange.org]
- 6. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. brofind.com [brofind.com]
- 9. Table 4-2, Physical and Chemical Properties of Acrylamide - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
1H NMR characterization of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide
This guide outlines the strategic characterization of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide , a critical enaminone intermediate often employed in the synthesis of nitrogen-containing heterocycles (e.g., pyrimidines, quinolines) for kinase inhibitor discovery (such as EGFR or FAK inhibitors).
Unlike simple acrylamides used as covalent "warheads," this 3-(dimethylamino) derivative serves as a cyclization scaffold . Its characterization hinges on confirming the E-geometry of the alkene and the integrity of the dimethylamino leaving group.
Part 1: The Diagnostic Context
The synthesis of this compound typically involves the reaction of N-(2,4-difluorophenyl)acetamide with
The Analytical Challenge:
-
Conversion Monitoring: Distinguishing the product from the unreacted acetamide precursor (both have amide NH and aromatic signals).
-
Stereochemistry: Confirming the E-isomer (trans), which is the thermodynamically stable and reactive form required for subsequent cyclizations.
-
Reactivity: The dimethylamino group is labile; hydrolysis back to the formyl-acetamide or aldehyde species is a common degradation pathway that must be ruled out.
Part 2: Experimental Protocol
Objective: To obtain a high-resolution 1H NMR spectrum capable of resolving the vinyl coupling constants (
Reagents & Equipment
-
Solvent: DMSO-d
(Preferred over CDCl to prevent acid-catalyzed hydrolysis and to sharpen the amide NH signal). -
Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
-
Instrument: 400 MHz or higher (essential to resolve the aromatic fluorine couplings).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 5–10 mg of the isolated solid in 0.6 mL of DMSO-d
.-
Note: Do not heat the sample to dissolve; enaminones can be thermally sensitive in solution.
-
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
2.0 seconds (to ensure integration accuracy of the vinyl protons). -
Scans: 16–32.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correction must be manual to ensure the broad NH peak does not distort the baseline near the aromatic region.
-
Part 3: Spectral Fingerprinting & Data Comparison
The following table contrasts the starting material (Acetamide) with the Product (Enaminone). This is the primary tool for assessing reaction completion.
| Feature | Precursor: N-(2,4-difluorophenyl)acetamide | Product: this compound | Diagnostic Value |
| Methyl Groups | Singlet, | Singlet, | Primary Confirmation. The shift from 2.1 to ~3.0 ppm and doubling of integration confirms enamine formation. |
| Vinyl Protons | Absent | Two Doublets (AB System) | Reaction Success. Appearance of these signals confirms the installation of the |
| Coupling ( | N/A | Stereochemistry. Large | |
| Amide NH | Broad Singlet, | Broad Singlet, | Minor shift; less diagnostic due to concentration dependence. |
| Aromatic Region | Multiplets, 6.9 - 8.0 ppm | Multiplets, 6.9 - 8.0 ppm | 2,4-difluoro pattern remains, but shifts slightly due to conjugation changes. |
Detailed Signal Assignment (DMSO-d )
-
2.95 (s, 6H):
. Occasionally appears as two broad singlets at lower temperatures due to restricted rotation around the C-N bond, but usually coalesces at RT in DMSO. -
5.15 (d,
Hz, 1H): Vinyl proton to the carbonyl ( ). Shielded by resonance from the amino group. -
7.65 (d,
Hz, 1H): Vinyl proton to the carbonyl ( ). Deshielded by the nitrogen and conjugation. -
6.90 – 8.10 (m, 3H): Aromatic protons.
-
H-3 (between Fs): Typically the most shielded aromatic signal (td, ~7.0 ppm).
-
H-6 (ortho to NH): Typically the most deshielded aromatic signal (m, ~8.0 ppm).
-
- 9.20 (bs, 1H): Amide NH.
Part 4: Isomeric Purity Analysis (E vs. Z)
The biological efficacy of the final drug often depends on the cyclization efficiency of this intermediate. The E-isomer is required for the standard "pyrimidine synthesis" mechanism (reaction with guanidines/amidines).
-
The E-Isomer (Major): Characterized by a coupling constant (
) of 12.0 – 13.5 Hz . This geometry minimizes steric clash between the dimethylamino group and the carbonyl oxygen. -
The Z-Isomer (Minor/Impurity): Characterized by a smaller coupling constant (
) of 7.0 – 9.0 Hz .-
Detection: Zoom into the baseline near 5.0 ppm and 7.5 ppm. Small doublet satellites with lower
-values indicate the presence of the Z-isomer. -
Acceptance Criteria: For high-grade synthesis, Z-isomer content should typically be <5%.
-
Part 5: Visualization of Characterization Logic
The following diagram illustrates the synthesis flow and the correlation between chemical structure and NMR signals.
Figure 1: NMR logic flow for confirming the conversion of acetamide to 3-(dimethylamino)acrylamide. The disappearance of the methyl ketone singlet and appearance of vinyl doublets are the primary pass/fail criteria.
Part 6: Troubleshooting & Artifacts
-
Missing Vinyl Protons / Broadening:
-
Cause: Proton exchange or hydrolysis. If the sample is wet (contains H
O/D O), the enamine can hydrolyze back to the aldehyde. -
Solution: Dry the sample under vacuum and use fresh, anhydrous DMSO-d
.
-
-
Doublet Splitting of the Dimethylamino Singlet:
-
Cause: Restricted rotation around the C-N bond at room temperature.
-
Observation: The 6H singlet may appear as two 3H singlets or a very broad hump.
-
Validation: Run a Variable Temperature (VT) NMR at 50°C. The peaks should coalesce into a sharp singlet.
-
-
Extra Peaks at 8.0 ppm:
-
Cause: Residual DMF or DMF-DMA.
-
Differentiation: DMF aldehyde proton appears at ~8.0 ppm (singlet). The product vinyl proton is a doublet at ~7.6 ppm. Do not confuse them.
-
References
-
Zacuto, M. J. (2019).[1] Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation.[1] The Journal of Organic Chemistry, 84(10), 6465–6474.[1] Link
-
Bondock, S., Tarhoni, A., & Fadda, A. A. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ARKIVOC, 2011(2), 227-239.[2] Link
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433–2480. Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Enaminones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminones are a versatile class of organic compounds characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group. Their unique electronic and structural features make them valuable intermediates in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds with significant biological activities. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated enaminones have emerged as a promising area of research in medicinal chemistry and drug development.
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds. Electron ionization (EI) mass spectrometry, in particular, provides detailed structural information through the analysis of fragmentation patterns. Understanding these patterns is crucial for identifying known compounds and characterizing novel structures. This guide provides a comparative analysis of the EI mass spectrometry fragmentation patterns of fluorinated enaminones against their non-fluorinated counterparts. Due to the limited availability of direct comparative studies in the public domain, this guide establishes a baseline by detailing the known fragmentation of non-fluorinated enaminones and then extrapolates the expected fragmentation pathways for their fluorinated analogs. This approach is grounded in the established principles of mass spectrometry for halogenated and conjugated systems, offering valuable insights for the structural characterization of these important molecules.
General Fragmentation Pathways of Non-Fluorinated Enaminones
The fragmentation of non-fluorinated enaminones under electron ionization is primarily dictated by the stability of the resulting fragment ions and neutral losses. The presence of the carbonyl group, the nitrogen atom, and the C=C double bond provides several potential sites for ionization and subsequent fragmentation. Key fragmentation pathways include α-cleavage, McLafferty rearrangement, and retro-Diels-Alder (rDA) reactions, depending on the specific substitution pattern of the enaminone.
A detailed study of the mass spectra of various enaminones has revealed that fragmentation patterns can also provide insights into the tautomeric forms present in the gas phase, primarily the keto-enamine and enol-imine forms.
Key Fragmentation Pathways of Non-Fluorinated Enaminones:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones and related compounds.[1] For enaminones, this can lead to the formation of acylium ions. For example, in 4-amino-3-penten-2-one, the loss of a methyl group to form an ion at m/z 84 is a prominent peak.
-
McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds possessing a γ-hydrogen atom. It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond. This results in the formation of a neutral alkene and a charged enol. While not always the most dominant pathway for all enaminones, its presence can provide valuable structural information.
-
Loss of Small Neutral Molecules: The elimination of small, stable neutral molecules such as water (H₂O), ammonia (NH₃), or carbon monoxide (CO) is frequently observed. The loss of water can be indicative of the presence of an enol tautomer.
-
Cleavage of Substituents on Nitrogen: The nature of the substituent on the nitrogen atom significantly influences the fragmentation. Alkyl or aryl groups on the nitrogen can be lost as radicals or neutral molecules.
The Influence of Fluorine on Mass Spectrometry Fragmentation
The introduction of fluorine atoms into an organic molecule has a profound impact on its mass spectrometric fragmentation due to fluorine's high electronegativity, the strength of the C-F bond, and the stability of fluorine-containing fragments.
General Effects of Fluorination on Fragmentation:
-
Dominance of Fluorine-Containing Fragments: The mass spectra of fluorocarbons often show a high abundance of fluorine-containing ions. For instance, the CF₃⁺ ion is a common and often abundant fragment in the mass spectra of trifluoromethyl-substituted compounds.[2][3]
-
Elimination of HF: A characteristic fragmentation pathway for many fluorinated compounds is the loss of a neutral hydrogen fluoride (HF) molecule.
-
C-F Bond Cleavage: While the C-F bond is strong, the loss of a fluorine radical (F•) can occur, particularly if the resulting cation is stabilized.
-
Inductive Effects: The strong electron-withdrawing nature of fluorine can influence the stability of adjacent carbocations, thereby directing fragmentation pathways away from or towards the fluorinated center.
Comparative Fragmentation Analysis: Fluorinated vs. Non-Fluorinated Enaminones
Based on the general principles outlined above, we can predict the key differences in the fragmentation patterns between fluorinated and non-fluorinated enaminones. The position of the fluorine atom(s) will be a critical determinant of the observed fragments.
Case 1: Fluorine on an Alkyl or Aryl Substituent (not directly on the enaminone core)
When fluorine is present on a substituent, the fragmentation of the enaminone core may remain similar to the non-fluorinated analog, but additional fragmentation pathways involving the fluorinated substituent will be observed.
-
Expected Fragmentation:
-
Loss of the entire fluorinated substituent.
-
Fragmentation within the substituent, such as the loss of HF or F•.
-
If a trifluoromethyl group is present, a prominent peak at m/z 69 (CF₃⁺) is highly likely.
-
Case 2: Fluorine on the Enaminone Backbone (α or β position)
Direct fluorination of the enaminone backbone will have a more direct influence on the primary fragmentation pathways.
-
α-Fluorination: A fluorine atom at the α-position (adjacent to the carbonyl group) will strongly influence α-cleavage due to its inductive effect.
-
β-Fluorination: Fluorine at the β-position (part of the C=C double bond) will affect the stability of the double bond and the adjacent atoms.
Case 3: Trifluoromethyl Group on the Enaminone Backbone
The presence of a trifluoromethyl (CF₃) group is expected to introduce highly characteristic fragmentation patterns.
-
Expected Fragmentation:
-
Loss of CF₃•: Cleavage of the C-CF₃ bond to lose a trifluoromethyl radical (mass 69) is a likely and significant fragmentation pathway.
-
Formation of CF₃⁺: The ion at m/z 69 corresponding to CF₃⁺ is expected to be a major peak in the spectrum.[2][3]
-
Rearrangements involving Fluorine: The presence of the CF₃ group can facilitate rearrangements that may not be observed in the non-fluorinated analogs.
-
Table 1: Predicted Comparative Fragmentation of a Hypothetical Enaminone Structure
| Fragmentation Pathway | Non-Fluorinated Enaminone (R = CH₃) | Trifluoromethyl-Substituted Enaminone (R = CF₃) | Rationale for Difference |
| Molecular Ion (M⁺) | Present, intensity depends on stability | Likely to be less abundant | The C-CF₃ bond is weaker than a C-CH₃ bond, promoting fragmentation. |
| α-Cleavage (Loss of R•) | Loss of •CH₃ (M-15) | Loss of •CF₃ (M-69) | The stability of the CF₃ radical and the resulting cation will dictate the favorability of this pathway. |
| Formation of R⁺ | m/z 15 (CH₃⁺) - low abundance | m/z 69 (CF₃⁺) - likely high abundance | The CF₃⁺ ion is a very stable and commonly observed fragment.[2][3] |
| McLafferty Rearrangement | Possible if γ-hydrogen is present | May be suppressed or altered | The electron-withdrawing CF₃ group can affect the proton affinity of the carbonyl oxygen. |
| Loss of HF | Not applicable | Possible if a hydrogen atom is suitably positioned | A common fragmentation pathway for many organofluorine compounds. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Enaminones
Objective: To obtain electron ionization (EI) mass spectra of fluorinated and non-fluorinated enaminones for comparative fragmentation analysis.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve the enaminone sample (approx. 1 mg) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 100-1000 µg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split or splitless injection depending on sample concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the mass spectra of the fluorinated and non-fluorinated analogs, noting differences in the relative abundances of common fragments and the appearance of new fragments.
-
Visualizing Fragmentation Pathways
The following diagrams illustrate the general fragmentation workflows and a hypothetical comparison of fragmentation pathways.
Caption: Experimental workflow for GC-MS analysis of enaminones.
Caption: Hypothetical comparison of fragmentation pathways.
Conclusion
The mass spectrometry fragmentation of fluorinated enaminones presents a rich field for structural analysis, offering distinct patterns compared to their non-fluorinated analogs. While the fundamental fragmentation mechanisms such as α-cleavage and neutral losses remain relevant, the presence of fluorine introduces new, often dominant, pathways. The characteristic loss of fluorine-containing moieties, particularly the formation of the highly stable CF₃⁺ ion, serves as a powerful diagnostic tool for identifying trifluoromethylated enaminones. A systematic comparison of the mass spectra of fluorinated and non-fluorinated enaminones, guided by the principles outlined in this guide, will enable researchers to confidently elucidate the structures of these increasingly important molecules in drug discovery and materials science. Further research compiling a library of mass spectra for a wide range of fluorinated enaminones would be a valuable resource for the scientific community.
References
- Pugachova, D. E., Zatonsky, G. V., & Vasil'ev, N. V. (2022). Selective Synthesis of Fluorine-Containing Enaminones of Benzofuran Series. Russian Journal of General Chemistry, 92(2), 295-301.
-
Zhao, B., Liu, J., & Wan, J. (2025). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications, 61, 13852-13863. [Link]
- Mass spectral study of the occurrence of tautomeric forms of selected enaminones. (2015). Journal of Molecular Structure, 1091, 134-140.
-
Li, Y., et al. (2023). Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones. Beilstein Journal of Organic Chemistry, 19, 1335-1343. [Link]
-
Accessing fluorinated organic molecule diversity by fluoro-functionalization reactions of enaminones. (2025). Request PDF. [Link]
-
Fragmentation Patterns in Mass Spectrometry. (2023). Chemistry LibreTexts. [Link]
-
Czerwiński, P. J., & Furman, B. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4577. [Link]
-
Synthesis and spectroscopic study of highly fluorescent β-enaminone based boron complexes. (2025). Request PDF. [Link]
-
Jakobsen, P., & Schroll, G. (1968). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 349-352. [Link]
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.
-
Mass spectra of fluorocarbons. (n.d.). NIST. [Link]
-
Mass fragmentation pattern of 64. (n.d.). ResearchGate. [Link]
-
Li, Y., et al. (2025). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. Journal of Biomolecular NMR, 79(2), 65-74. [Link]
-
Bhasi, A., et al. (2024). A modified binary encounter bethe model to estimate partial electron impact ionization cross sections of molecules. arXiv preprint arXiv:2312.13001. [Link]
-
Fragmentation pattern of the double and tripple TBDMS-derivatives. (n.d.). ResearchGate. [Link]
-
Huth, T. C., & Denton, M. B. (1987). Electron Impact Phenomena in VUV Photoionization Mass Spectroscopy. DTIC. [Link]
-
Rozema, E., et al. (2004). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Journal of the American Society for Mass Spectrometry, 15(7), 984-996. [Link]
- Bishop, M. J., et al. (1998).
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
Sources
Precision vs. Potency: A Comparative Guide to 3-(Dimethylamino)acrylamides and 1,3-Dicarbonyls
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary
In modern heterocyclic synthesis, the choice of three-carbon electrophiles is a pivotal decision that dictates the regiochemical outcome and purification burden of a campaign. While 1,3-dicarbonyls (e.g., ethyl acetoacetate, acetylacetone) remain the historic workhorses for synthesizing quinolines, pyrazoles, and pyrimidines, they suffer from ambiguous regioselectivity and polymerization issues due to high acidity (
3-(Dimethylamino)acrylamides (a subclass of enaminones) have emerged as superior "masked" equivalents. By replacing one carbonyl oxygen with a dimethylamino group, these synthons introduce a "push-pull" electronic system. This modification dampens the acidity of the
This guide provides a technical comparison of these two synthons, supported by mechanistic insights, experimental protocols, and performance data.
Mechanistic Foundations
To understand the performance gap, one must analyze the electronic distribution of the substrates.
The Electrophilic Paradox
-
1,3-Dicarbonyls: Exist in a dynamic equilibrium between keto and enol forms. Both carbonyl carbons are highly electrophilic, and the central methylene is highly acidic. In asymmetrical systems (
), incoming nucleophiles can attack either carbonyl, leading to inseparable regioisomers. -
3-(Dimethylamino)acrylamides: The nitrogen lone pair donates electron density into the alkene (
-system), reducing the electrophilicity of the adjacent carbonyl. This "push-pull" effect locks the molecule into a specific electronic configuration where the -carbon acts as a soft electrophile and the group serves as a specific leaving group.
Pathway Visualization
Figure 1: Mechanistic divergence between the chaotic reactivity of 1,3-dicarbonyls and the directed reactivity of 3-(dimethylamino)acrylamides.
Comparative Performance Analysis
The following data summarizes typical performance metrics in the synthesis of Quinolines (via reaction with anilines).
| Feature | 1,3-Dicarbonyls | 3-(Dimethylamino)acrylamides |
| Primary Reactivity | Dual Electrophile / | |
| Regioselectivity | Low to Moderate (often 60:40 to 80:20) | Excellent (>95:5) |
| Acidity ( | High (~9–11) | Neutral / Basic |
| Self-Condensation | High risk (Aldol/Knoevenagel side reactions) | Negligible (Stable to storage) |
| Reaction Conditions | Strong Acid (pTsOH, | Mild Acid (AcOH) or Thermal only |
| Byproduct Removal | Water (requires Dean-Stark) | Dimethylamine (gas/volatile) |
| Atom Economy | High (loss of | Moderate (loss of |
Experimental Protocols: Quinoline Synthesis
This section details the synthesis of a substituted quinoline using both methodologies to demonstrate the workflow differences.
Method A: The Traditional Route (Combes Synthesis)
Using 2,4-pentanedione (acetylacetone) and aniline.
Reagents: Aniline (1.0 eq), 2,4-Pentanedione (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq), Toluene.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Mixing: Add aniline (10 mmol), 2,4-pentanedione (12 mmol), pTsOH (1 mmol), and toluene (50 mL).
-
Reflux: Heat to vigorous reflux (110°C) for 12–24 hours. Monitor water collection in the trap.
-
Workup: Cool to RT. Wash with saturated
(2 x 20 mL) to remove acid catalyst. Dry organic layer over . -
Purification: Concentrate in vacuo. The residue often requires flash column chromatography (Hexane/EtOAc) to separate the quinoline from unreacted dicarbonyl oligomers.
Validation Check:
-
TLC: Look for a fluorescent spot (quinoline) and trailing spots (oligomers).
-
Issues: If the dicarbonyl is asymmetrical, expect two close-running spots on TLC representing regioisomers.
Method B: The Precision Route (Enaminone Cyclization)
Using N,N-dimethyl-3-oxobutanamide equivalent.
Reagents: Aniline (1.0 eq), 3-(Dimethylamino)-1-phenylbut-2-en-1-one (1.0 eq), Glacial Acetic Acid.
-
Setup: Equip a 50 mL sealed tube or round-bottom flask with a condenser.
-
Mixing: Dissolve the 3-(dimethylamino)acrylamide derivative (10 mmol) and aniline (10 mmol) in glacial acetic acid (15 mL).
-
Reaction: Heat to reflux (110°C) for 3–6 hours.
-
Note: The reaction is driven by the evolution of dimethylamine (
). In open systems, this leaves as a gas, driving equilibrium forward.
-
-
Workup: Pour the reaction mixture into crushed ice/water (100 mL). Neutralize with
or solid until pH ~8. -
Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry.
-
Purification: Often not required. Recrystallization from Ethanol is sufficient if high purity (>99%) is needed.
Validation Check:
-
NMR: The disappearance of the alkene doublets (
) of the enaminone and the appearance of aromatic quinoline signals. -
Self-Validating Step: The evolution of dimethylamine odor (fishy smell) confirms the reaction is proceeding.
Strategic Application in Drug Discovery
When to Switch to Acrylamides?
Researchers should transition from 1,3-dicarbonyls to 3-(dimethylamino)acrylamides when:
-
Regio-purity is Critical: In SAR (Structure-Activity Relationship) studies, having a defined regioisomer is non-negotiable. The acrylamide route guarantees the nucleophile attacks the
-carbon, ensuring the substituent placement is known. -
Acid-Sensitive Substrates: The dicarbonyl route often requires strong Brønsted or Lewis acids. The acrylamide route can often proceed under thermal conditions or weak acid (AcOH) conditions, preserving acid-labile protecting groups (e.g., Boc, TBDMS).
-
Diversity Oriented Synthesis (DOS): Acrylamides react with a wider range of binucleophiles (hydrazines, amidines, ureas) to form pyrazoles and pyrimidines with predictable substitution patterns.
Decision Workflow
Figure 2: Strategic decision tree for selecting the optimal electrophile based on target symmetry and purity requirements.
References
-
Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones and Related Compounds." Chemical Reviews, 104(5), 2433–2480.
-
Eda, M., et al. (2014). "Synthesis, biological evaluation, and metabolic stability of acrylamide derivatives as novel CCR3 antagonists." Bioorganic & Medicinal Chemistry, 22(17), 4905-4919.
-
Negri, G., et al. (2004). "Reactivity of Enaminones." Current Organic Chemistry, 8(1), 1-15.
- Combes, A. (1888). "Synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49, 89.
-
Katritzky, A. R., et al. (2000). "Enaminones as Building Blocks in Heterocyclic Synthesis." Advances in Heterocyclic Chemistry, 77, 1-77.
A Senior Application Scientist's Guide to Identifying Impurities in N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide
Abstract
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for impurity profiling of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide, a complex substituted acrylamide. We delve into the strategic selection of analytical techniques, presenting objective, data-driven comparisons of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to establish a robust and self-validating impurity control strategy, in alignment with international regulatory standards.
Introduction: The Imperative of Purity
This compound is a molecule of interest with potential applications in medicinal chemistry. As with any new chemical entity (NCE) destined for pharmaceutical development, establishing a comprehensive impurity profile is not merely a quality control exercise; it is a regulatory necessity and a fundamental aspect of ensuring patient safety. The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] Any impurity present above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally characterized.[3]
Impurities can arise from various sources, including the synthetic route, degradation of the API, or interactions during formulation and storage.[5][6] They are broadly classified as organic impurities, inorganic impurities, and residual solvents.[3][4] This guide focuses on organic impurities, which are often structurally related to the API and may possess unwanted pharmacological or toxicological properties.
The choice of analytical methodology is therefore critical. A well-designed strategy must not only quantify known impurities but also detect and identify novel or unexpected ones that may appear in different batches or under stability testing.[7]
Predicting the Impurity Landscape
A logical first step in developing an impurity profiling method is to anticipate the likely impurities. This is achieved by scrutinizing the manufacturing process and understanding the chemical stability of the target molecule.
Synthesis-Related Impurities
While the specific commercial synthesis route for this compound is proprietary, a plausible and common approach involves the amide coupling of 2,4-difluoroaniline (Starting Material A) with 3-(dimethylamino)acrylic acid (Starting Material B) or its activated form (e.g., an acyl chloride).
Based on this pathway, potential impurities include:
-
Unreacted Starting Materials: Residual 2,4-difluoroaniline and 3-(dimethylamino)acrylic acid.
-
Reagent-Related Impurities: Byproducts from coupling agents (e.g., dicyclohexylurea if DCC is used).
-
Side-Reaction Products: Impurities formed from competing reactions, such as the dimerization of the acrylic acid derivative.
Degradation-Related Impurities
Acrylamide derivatives can be susceptible to specific degradation pathways:
-
Hydrolysis: Cleavage of the amide bond to revert to the starting materials, 2,4-difluoroaniline and 3-(dimethylamino)acrylic acid. This is often accelerated by pH and temperature.
-
Polymerization: The vinyl group in the acrylamide moiety is susceptible to radical-initiated polymerization, leading to oligomeric or polymeric impurities.
-
Oxidation: The dimethylamino group can be susceptible to oxidation, forming an N-oxide derivative.
The following diagram illustrates these potential impurity sources.
Caption: Predicted sources of impurities for the target API.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a balance between sensitivity, selectivity, and the type of information required (quantitative vs. structural).[5][8] High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity quantification, while hyphenated techniques like LC-MS and standalone spectroscopy like NMR are indispensable for identification and structural elucidation.[6][9]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the gold standard for routine quality control and impurity quantification due to its high resolving power, robustness, and sensitivity.[7][10][11]
-
Expertise & Causality: A reverse-phase HPLC (RP-HPLC) method is the logical starting point. The target molecule possesses both polar (amide, dimethylamino) and non-polar (difluorophenyl) moieties, making it well-suited for separation on a C18 stationary phase. A gradient elution is preferred over isocratic elution for impurity profiling, as it can resolve compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are detected within a reasonable runtime.[10] A UV detector is chosen for its broad applicability to aromatic compounds like our target API.
-
Trustworthiness (Self-Validation): The protocol's reliability is ensured by incorporating a System Suitability Test (SST). Before analyzing any samples, a standard solution is injected to verify that the system meets pre-defined criteria for parameters like theoretical plates, tailing factor, and reproducibility. This confirms the system is performing correctly on the day of analysis.
Experimental Protocol: HPLC-UV Method for Impurity Quantification
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the API sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the API (1.0 mg/mL) and a known, specified impurity (e.g., 2,4-difluoroaniline) at the reporting threshold (e.g., 0.05 mg/mL).
-
Inject the SST solution six times.
-
Acceptance Criteria:
-
Resolution between the API and the impurity peak > 2.0.
-
Tailing factor for the API peak < 1.5.
-
Relative Standard Deviation (RSD) of the API peak area < 2.0%.
-
-
-
Analysis:
-
Inject a blank (diluent) followed by the sample solution.
-
Identify impurity peaks by their retention time relative to the main peak.
-
Quantify impurities using area percent normalization, assuming a relative response factor (RRF) of 1.0 in the absence of characterized standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
When an unknown impurity is detected by HPLC, LC-MS is the premier technique for its identification.[12][13][14] It provides the molecular weight of the impurity, which is a critical piece of the structural puzzle.
-
Expertise & Causality: The HPLC method developed above can be readily adapted for LC-MS by ensuring the mobile phase is volatile (formic acid is an excellent choice as it aids ionization).[12] High-Resolution Mass Spectrometry (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is superior to nominal mass instruments. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition (molecular formula) of an impurity, drastically narrowing down the number of possible structures.[13] Tandem MS (MS/MS) experiments are then performed to fragment the impurity, providing structural information that helps to pinpoint the exact molecular arrangement.[13][14]
-
Trustworthiness (Self-Validation): The system is validated through a mass accuracy check. Before analysis, a calibration standard with a known exact mass is infused. The instrument must measure this mass within a narrow tolerance (typically < 5 ppm) to be considered valid for accurate mass measurements of unknown impurities.
Experimental Protocol: LC-MS for Impurity Identification
-
LC System: Utilize the same LC conditions as the HPLC-UV method to ensure chromatographic correlation.
-
Mass Spectrometer System:
-
Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode. (The dimethylamino group is readily protonated).
-
Acquisition Mode:
-
Full Scan MS (m/z 100-1000) for molecular weight determination.
-
Data-Dependent MS/MS: Automatically trigger fragmentation (MS/MS) on the most intense ions detected in the full scan.
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis Workflow:
-
Extract the accurate mass of the impurity from the full scan chromatogram.
-
Use software to generate possible elemental compositions within a 5 ppm mass tolerance.
-
Analyze the MS/MS fragmentation pattern. Compare the fragments to the fragmentation of the parent API to identify the modified part of the molecule.
-
Propose a structure consistent with the molecular formula and fragmentation data.
-
The following diagram outlines the workflow for identifying an unknown impurity.
Caption: Workflow for structural elucidation of an unknown impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.[8][9] While LC-MS provides the molecular formula and fragments, NMR reveals the precise connectivity of atoms in the molecule.
-
Expertise & Causality: For impurity analysis, NMR is typically used after an impurity has been isolated by preparative HPLC. A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are required. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments establish connectivity between atoms, allowing the molecular puzzle to be pieced together definitively. This is particularly crucial for distinguishing between isomers, which have the same molecular weight and formula and can be indistinguishable by MS alone.[8]
Method Performance Comparison
The choice of technique depends on the stage of development and the specific question being asked. The table below provides a side-by-side comparison to guide decision-making.
| Parameter | HPLC-UV | LC-MS / LC-HRMS | NMR Spectroscopy |
| Primary Use | Quantification, Purity | Identification, Quantification | Structure Elucidation |
| Sensitivity | High (ng level) | Very High (pg-fg level) | Low (µg-mg level) |
| Selectivity | Moderate to High | Very High | Very High |
| Structural Info | None | Molecular Weight, Formula, Fragments | Complete 3D Structure |
| Quantitative | Excellent | Good (requires standards) | Good (qNMR) |
| Key Advantage | Robust, reproducible, cost-effective for routine QC.[11] | Unmatched for identifying unknowns at trace levels.[12][13] | Unambiguous structure confirmation of isomers.[8] |
| Limitation | Requires chromophore; cannot identify unknowns. | Ionization efficiency varies; complex data analysis. | Requires isolated, pure sample in significant quantity. |
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive identification of impurities in this compound samples.
-
Method Development: Begin by developing a robust, gradient RP-HPLC-UV method. This will serve as the primary tool for routine purity testing and stability studies.
-
Impurity Identification: Couple this validated HPLC method with High-Resolution Mass Spectrometry (LC-HRMS) . This hyphenated technique is the most efficient path for detecting and proposing structures for unknown impurities that appear during development.[12][14]
-
Structure Confirmation: For any impurity that exceeds the ICH identification threshold or is a potential mutagen, isolation followed by NMR spectroscopy is required for definitive structural confirmation.
By integrating these techniques into a logical workflow, researchers and drug developers can build a comprehensive understanding of their API's impurity profile, ensuring the development of a safe, effective, and regulatory-compliant drug substance.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]
-
Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Prajapati, D. et al. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]
-
Israel, S. D. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]
-
SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]
-
Shrestha, S. et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. World Journal of Pharmaceutical Research. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
Chromatography Online. (2023). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Kumar, A. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]
-
SynThink Research Chemicals. (2024). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]
-
ResolveMASS Laboratories. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide
This guide provides essential, step-by-step procedures for the proper disposal of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide, a specialized chemical compound utilized in advanced research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in handling this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the hazardous properties of the parent compound, acrylamide, and related acrylamide derivatives. It is crucial to treat this compound with the same level of caution as acrylamide, assuming it presents similar health risks. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Assessment: Understanding the Risks
This compound is presumed to be a hazardous chemical and must be disposed of following strict safety protocols.[1] Improper disposal can lead to environmental contamination and pose significant health risks.[1] Due to the presence of the acrylamide functional group, this compound should be considered a particularly hazardous substance. The hazards associated with acrylamide, which should be assumed for this derivative, include:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4]
-
Long-Term Health Effects: May cause genetic defects, cancer, and is suspected of damaging fertility or the unborn child.[2][4] It can also cause damage to the nervous system through prolonged or repeated exposure.[4]
The difluorophenyl group may introduce additional hazards associated with fluorinated organic compounds, which can be persistent in the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of safe laboratory practice.
| PPE Component | Specification | Rationale |
| Gloves | Double layers of nitrile gloves. | Provides a robust barrier against skin contact. Acrylamide can be absorbed through the skin.[5][6] |
| Eye Protection | Chemical safety goggles. | Protects against splashes of liquid waste or airborne particles of solid waste.[5] |
| Lab Coat | A fully buttoned lab coat with sleeves extending to the wrists. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | To be used in situations where there is a risk of inhaling dust or aerosols, especially when handling the solid form of the compound or during spill cleanup.[7] Always work in a well-ventilated chemical fume hood.[8][9] |
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent the spread of contamination.
For Solid Spills:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: Cover the spill with an absorbent material like diatomaceous earth to prevent the powder from becoming airborne.[10]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area. A common practice for acrylamide is to wipe the area with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution to polymerize any remaining residue.[11][12] Allow this to sit for at least 30 minutes before cleaning with soap and water.[12]
For Liquid Spills:
-
Containment: Surround the spill with an inert absorbent material.
-
Absorption: Absorb the spilled liquid.
-
Collection: Place the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area as described for solid spills.
Step-by-Step Disposal Protocol for this compound Waste
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[4] All disposal procedures must comply with local, state, and federal regulations.
Step 1: Waste Segregation
Proper segregation of waste at the source is critical for safe and compliant disposal.
Caption: Waste segregation flowchart.
Step 2: Containerization
-
Solid Waste: Collect unused solid compound and contaminated labware (e.g., pipette tips, weighing boats) in a clearly labeled, durable, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated, leak-proof, and shatter-resistant hazardous waste container.[5] Ensure the container is compatible with the solvents used.
-
Contaminated PPE: Place all contaminated PPE, including gloves and disposable lab coats, in a designated hazardous waste bag.
Step 3: Labeling
Proper labeling is a legal requirement and essential for the safety of waste handlers. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., Toxic, Carcinogen, Irritant)
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
Step 4: Storage
Store hazardous waste containers in a designated, secure area away from incompatible materials.[5] The storage area should be well-ventilated and have secondary containment to prevent the release of material in case of a leak.
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]
Decontamination of Reusable Labware
For reusable glassware, a thorough decontamination process is necessary:
-
Initial Rinse: Rinse the glassware with a suitable solvent to remove the bulk of the chemical residue. Collect this rinse as hazardous waste.
-
Polymerization (for Acrylamide Residues): A common practice for acrylamide is to rinse with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution to polymerize any remaining residue.[11][12] Let this stand for at least 30 minutes.[12]
-
Final Cleaning: Wash the glassware with soap and water, followed by a final rinse with deionized water.
Regulatory Considerations
The disposal of fluorinated organic compounds is coming under increased scrutiny. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS).[13] While this compound is not a PFAS, the high-temperature incineration methods discussed in the EPA guidance are likely the most effective means of destruction for this compound due to the stable carbon-fluorine bonds.
Furthermore, the EPA has proposed expanding its authority under the Resource Conservation and Recovery Act (RCRA) to include certain PFAS as hazardous constituents, which could have broader implications for the regulation of other fluorinated organic compounds in the future.[3][14]
References
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Environmental Edge. Retrieved from [Link]
-
ALL4 Inc. (2024, March 5). U.S. EPA Proposes Listing of Specific PFAS and Hazardous Constituents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
University of Wyoming. (2022, October). Acrylamide Standard Operating Procedures for Chemicals or Processes. Retrieved from [Link]
-
Environment, Health & Safety - University of California, Berkeley. (2023, November 10). Acrylamide Standard Operating Procedure. Retrieved from [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. (2022, December). Acrylamide - Safe Operating Procedure. Retrieved from [Link]
-
University of California, Santa Barbara. (2010, March 30). Standard Operating Procedure: Acrylamide Gel. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acrylamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Acrylamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2008, August 8). OSHA Method PV2004: Acrylamide. Retrieved from [Link]
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Personal protective equipment for handling N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide
Executive Summary & Hazard Logic
Do not treat this compound as a generic organic solid. N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide is a specialized intermediate, structurally related to the "warhead" precursors used in third-generation EGFR inhibitors (e.g., Osimertinib analogs). Its chemical utility lies in its electrophilicity —specifically, the acrylamide moiety functions as a Michael acceptor.
The Mechanism of Risk: In a flask, this molecule is designed to form covalent bonds with nucleophiles. In the human body, it does the exact same thing. It targets cysteine residues on proteins, leading to:
-
Skin Sensitization: Irreversible alkylation of skin proteins (haptenization), leading to severe allergic contact dermatitis.
-
Neurotoxicity: Structural analogs (acrylamides) are well-documented cumulative neurotoxins.
-
Systemic Absorption: The difluorophenyl group increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated acrylamides.
Operational Classification: OEB 4 (Occupational Exposure Band) . Handle with the assumption of high potency and sensitizing potential.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for acrylamide-based electrophiles. The small molecular weight allows permeation through standard latex and thin nitrile.
PPE Decision Logic
The following diagram outlines the required protection levels based on the physical state of the compound.
Figure 1: PPE and Engineering Control Decision Matrix. Note the escalation to HEPA enclosures for solid handling due to dust inhalation risks.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Gloves (Inner) | Nitrile (Accelerator-free) | Primary barrier. Accelerator-free reduces risk of Type IV chemical allergies confounding the hazard. |
| Gloves (Outer) | Nitrile (Long cuff, >5 mil) | Permeation Lag Time: Acrylamides can permeate thin nitrile in <15 mins. Double gloving creates a "sacrificial" outer layer. |
| Respiratory | P3 / N100 (if outside hood) | Zero Tolerance for Dust: Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. |
| Body | Tyvek® Lab Coat / Sleeves | Cotton coats absorb liquids and hold the electrophile against the skin. Tyvek repels splashes. |
| Eyes | Chemical Goggles | Safety glasses allow vapor/dust entry from the sides. Acrylamides are lachrymators and irritants. |
Operational Protocols
A. Weighing & Transfer (Highest Risk)
The critical moment of exposure is when the solid is aerosolized during weighing.
-
Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Acrylamide derivatives are often fluffy, static-prone solids.
-
Damping: If possible, tare the solvent in the flask first, then add the solid directly to the solvent to immediately suppress dust.
-
Decontamination Zone: Place a plastic tray (secondary containment) lined with an absorbent pad inside the balance enclosure. Perform all transfers over this pad.
B. Reaction Monitoring
-
Closed Systems: Do not run reactions in open beakers. Use septa and syringe techniques for sampling.
-
Needle Hygiene: Wipe the needle with a solvent-soaked Kimwipe inside the hood immediately after withdrawal. Acrylamide solutions drying on needle tips create "dust bombs" for the next user.
C. Spill Response (The "Quench" Method)
Do not simply wipe up a spill with water. You must chemically deactivate the warhead.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Don PPE: Full Tyvek suit and double gloves required.
-
Neutralize: Apply a Basic Thiol Solution (e.g., 5% Sodium Thioglycolate or Cysteine in aqueous NaOH).
-
Chemistry: The thiolate anion attacks the Michael acceptor (the double bond), permanently breaking the electrophilic capability of the molecule.
-
-
Wait: Allow 15 minutes for the reaction to complete.
-
Clean: Absorb with vermiculite. The waste is now chemically deactivated but should still be treated as hazardous.
Deactivation & Disposal Mechanism
Understanding the degradation pathway is essential for validating your cleaning protocols.
Figure 2: Chemical Deactivation Pathway. The goal is to consume the double bond using a "soft" nucleophile (thiol) before it can react with biological proteins.
Disposal Protocol:
-
Liquid Waste: Segregate into "High Potency / Cytotoxic" waste streams. Do not mix with general organic solvents if your facility incinerates general solvents at lower temperatures.
-
Solid Waste: All gloves, wipes, and weigh boats must be double-bagged and labeled "Sensitizer/Carcinogen."
References
-
National Institute for Occupational Safety and Health (NIOSH). Acrylamide: Occupational Health Guideline.[1] Centers for Disease Control and Prevention. [Link]
-
European Chemicals Agency (ECHA). Substance Information: Acrylamide. (General hazard classification for acrylamide derivatives). [Link]
-
Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations."[2] Journal of Medicinal Chemistry, 57(20), 8249–8267.[2] (Context for acrylamide warhead chemistry). [Link]
-
SafeWork NSW. Acrylamide Technical Fact Sheet. (Industrial hygiene standards for handling acrylamide monomers). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
